![molecular formula C16H13NO3 B2372805 4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile CAS No. 2411252-11-2](/img/structure/B2372805.png)
4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile is an organic compound with the molecular formula C10H9NO2. It is known for its unique structure, which includes an oxirane (epoxide) ring and a benzonitrile group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed by the opening of the oxirane ring during oxidation.
Amines: Formed by the reduction of the nitrile group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. The nitrile group can also participate in various reactions, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Oxiran-2-ylmethoxy)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
4-[4-(Oxiran-2-ylmethoxy)phenoxy]benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c17-9-12-1-3-14(4-2-12)20-15-7-5-13(6-8-15)18-10-16-11-19-16/h1-8,16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZCPPWZVTYTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL](/img/structure/B2372723.png)
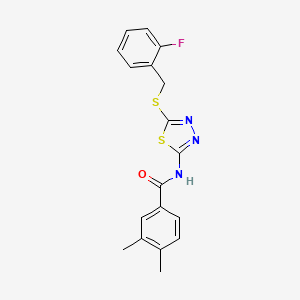
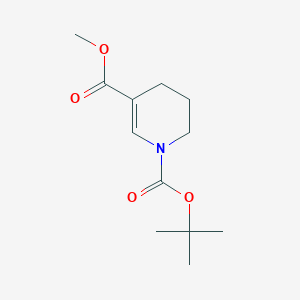
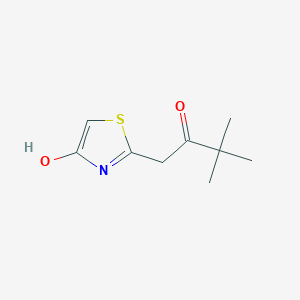
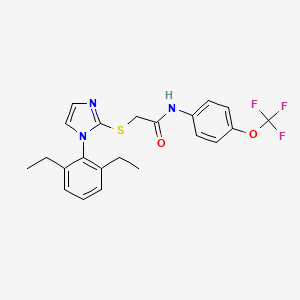

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)
![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2372734.png)
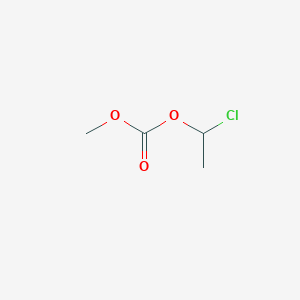
![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)
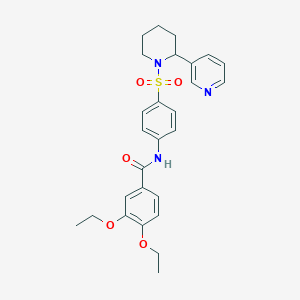
![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)
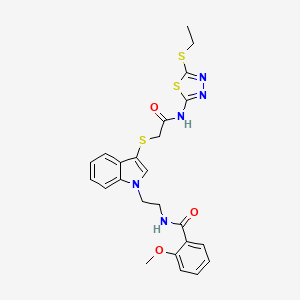
![3-[(1R)-1-hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)
